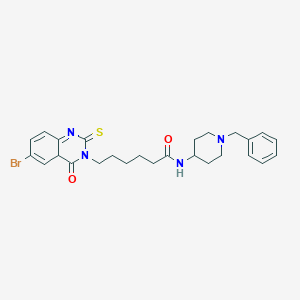

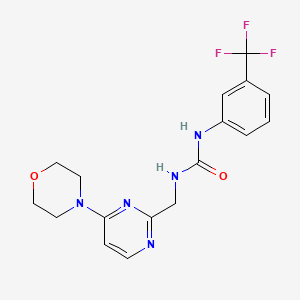

N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Research on compounds with complex molecular structures, such as N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide, focuses on understanding their synthesis, molecular structure, chemical reactions, and properties. These compounds are of interest due to their potential biological activities and applications in various fields, excluding drug use and dosage information.

Synthesis Analysis

The synthesis of structurally complex compounds often involves multi-step reactions, including condensation, bromination, and amidation processes. For instance, Hayun et al. (2012) described the synthesis of a related compound through the reaction of quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas (Hayun et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like IR, 1H-NMR, 13C-NMR, and mass spectral data. These techniques provide detailed information about the functional groups, molecular framework, and the nature of substituents present in the compound.

Chemical Reactions and Properties

Compounds with the benzylpiperidin and tetrahydroquinazolinyl groups can undergo various chemical reactions, including nucleophilic substitution and cyclization. The presence of bromo, oxo, and sulfanylidene groups can significantly influence the reactivity and chemical behavior of these compounds. For example, the bromonium ylide formation in the synthesis of 4-bromo-1,2-dihydroisoquinolines highlights the intricate reactions these molecules can undergo (Jun He et al., 2016).

Aplicaciones Científicas De Investigación

1. Potential for Antihypertensive and Diuretic Applications

Research has explored the use of quinazoline derivatives, including compounds structurally similar to N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide, in the development of diuretic and antihypertensive agents. Such compounds have shown promising results in non-invasive blood pressure tests and could be beneficial in the treatment of hypertension (Rahman et al., 2014).

2. Antiviral Properties

Some quinazoline derivatives have exhibited distinct antiviral activity, particularly against viruses like Herpes simplex and vaccinia viruses. This suggests that compounds within this class, including N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide, could be potential candidates for antiviral drug development (Selvam et al., 2010).

3. Enzyme Inhibitory Potential

Recent studies have focused on the enzyme inhibitory activities of sulfonamides containing benzodioxane and acetamide moieties, which are structurally related to the compound . These studies indicate significant inhibitory activity against enzymes like α-glucosidase, suggesting potential therapeutic applications in areas such as diabetes management (Abbasi et al., 2019).

4. Anti-Inflammatory Activities

Quinazoline derivatives have been synthesized and tested for their anti-inflammatory activities. Some of these compounds have shown more potent activity than standard drugs like phenylbutazone, indicating their potential in treating inflammatory conditions (Bhati, 2013).

Propiedades

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31BrN4O2S/c27-20-10-11-23-22(17-20)25(33)31(26(34)29-23)14-6-2-5-9-24(32)28-21-12-15-30(16-13-21)18-19-7-3-1-4-8-19/h1,3-4,7-8,10-11,17,21-22H,2,5-6,9,12-16,18H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQENRNXLSHBRTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCCCCN2C(=O)C3C=C(C=CC3=NC2=S)Br)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Pyrazol-1-yl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2484965.png)

![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2484967.png)

![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]but-2-ynamide](/img/structure/B2484970.png)

![N-(3-chloro-4-methoxyphenyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2484973.png)

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2484978.png)

![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B2484979.png)

![4-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2484981.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2484982.png)

![2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2484985.png)

![N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2484986.png)